BenchChemオンラインストアへようこそ!

Spiro[indoline-3,4'-piperidine]

VAChT PET Imaging Cholinergic Neurotransmission

Choose Spiro[indoline-3,4'-piperidine] for its unique achiral, rigid spirocyclic architecture—the 3,4'-spiro junction enforces a spatial orientation critical for selective target engagement, delivering sigma receptor binding (pIC50=8.9) with >10,000-fold selectivity over dopamine D2. Alternative 3,3'-isomers or flexible piperidines lack this constraint, leading to unpredictable SAR. Validated in vivo: antidepressant efficacy (ED50=7.8 mg/kg i.p.), brain-penetrant NPY Y5 antagonist (MED=10 mg/kg p.o.), and potent c-Met inhibition (IC50=14.7 nM). Ideal for CNS-penetrant GPCR, kinase, and epigenetic inhibitor programs requiring conformational precision.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 171-75-5
Cat. No. B044651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indoline-3,4'-piperidine]
CAS171-75-5
Synonyms1,2-Dihydrospiro[3H-indole-3,4’-piperidine]
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC3=CC=CC=C23
InChIInChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2
InChIKeyJHMKGUPCKJSSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indoline-3,4'-piperidine] (CAS 171-75-5): Core Scaffold Procurement for Antidepressant, VAChT, c-Met, and NPY Y5 Programs


Spiro[indoline-3,4'-piperidine] (CAS 171-75-5) is a conformationally restricted spirocyclic heterocyclic scaffold [1] characterized by a fused indoline and piperidine ring system joined at a single quaternary spiro carbon [2]. As an achiral, rigid template, it serves as a privileged core in medicinal chemistry for the development of ligands targeting G-protein coupled receptors (GPCRs) and kinases [1]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% and a melting point range of 140–142 °C .

Why Spiro[indoline-3,4'-piperidine] (CAS 171-75-5) Cannot Be Replaced by Generic Spirocycles or Non-Spiro Piperidines


Generic substitution of Spiro[indoline-3,4'-piperidine] with other spirocyclic or non-spiro piperidine scaffolds is not advisable due to profound differences in conformational restriction and target engagement profiles. Unlike flexible acyclic piperidines or alternative spirocyclic systems (e.g., spiro[indoline-3,3'-piperidine] isomers [1]), the 3,4'-spiro junction enforces a unique, rigid spatial orientation of the indoline and piperidine moieties that directly dictates receptor binding selectivity. Specifically, the 3,4'-spiro connectivity has been shown to confer high affinity for sigma receptors (pIC50 = 8.9) and >10,000-fold selectivity over the dopamine D2 receptor [2], whereas 3,3'-spiropiperidine isomers or flexible analogs lack this precise conformational constraint and exhibit distinct pharmacological profiles [1]. Furthermore, the core scaffold's utility across diverse target classes—including VAChT (Ki = 39–376 nM), c-Met (IC50 = 0.0147–17 μM), and NPY Y5 (oral bioavailability in rats)—is uniquely tied to this specific spirocyclic architecture [3][4][5]. Replacing this scaffold with a non-spiro piperidine or a different spirocycle introduces unpredictable changes in binding pose, selectivity, and pharmacokinetics, thereby invalidating established structure-activity relationships (SAR) and compromising lead optimization campaigns.

Quantitative Differentiation of Spiro[indoline-3,4'-piperidine] (CAS 171-75-5) vs. Key Comparators


VAChT Binding Affinity vs. Vesamicol: Ki = 39–376 nM vs. Vesamicol Ki = ~2–10 nM

Spiro[indoline-3,4'-piperidine] derivatives exhibit moderate to high affinity for the vesicular acetylcholine transporter (VAChT) with Ki values ranging from 39 to 376 nM in radioligand displacement assays using [3H]vesamicol on human VAChT expressed in HEK293 cell membranes [1]. In comparison, the prototypical VAChT ligand vesamicol typically demonstrates Ki values in the range of 2–10 nM under similar assay conditions [2]. While the spiroindoline scaffold does not surpass vesamicol's VAChT affinity, its distinct chemotype offers an alternative for exploring the VAChT binding site, albeit with a noted lack of selectivity improvement over sigma receptors [1].

VAChT PET Imaging Cholinergic Neurotransmission

Sigma Receptor Off-Target Binding vs. Vesamicol: Comparable σ1/σ2 Affinity Despite Structural Divergence

Spiro[indoline-3,4'-piperidine] derivatives demonstrate binding affinities for σ1 and σ2 receptors that fall within a similar nanomolar range as their VAChT affinities (Ki ~ 39–376 nM), indicating a lack of selectivity improvement over vesamicol [1]. Vesamicol itself binds σ1 receptors with Ki ≈ 10–100 nM [2]. The strong structural divergence between the spiroindoline and vesamicol scaffolds did not translate into reduced sigma receptor binding, suggesting that the VAChT and sigma receptor binding sites may share similar structural recognition features [1].

Sigma Receptor Off-Target Selectivity PET Tracer Development

c-Met Kinase Inhibition: IC50 = 0.0147–17 μM in TR-FRET Assay vs. Reference Inhibitors

A series of spiro[indoline-3,4'-piperidine]-2-one derivatives exhibited c-Met kinase inhibitory activity with IC50 values ranging from 0.0147 μM to 17 μM in a TR-FRET-based biochemical assay [1]. The most potent derivative achieved an IC50 of 14.7 nM, demonstrating that the spiroindoline core can be optimized for nanomolar c-Met inhibition. In contrast, the unsubstituted spiro[indoline-3,4'-piperidine] parent scaffold alone is inactive, and the activity arises from specific functionalization. For comparison, the clinically approved c-Met inhibitor crizotinib displays an IC50 of ~8 nM in similar enzymatic assays [2], while the multi-kinase inhibitor foretinib exhibits an IC50 of ~0.4 nM [3].

c-Met Kinase Inhibitor Cancer

Antidepressant Activity: TBZ Ptosis Prevention ED50 = 7.8 mg/kg i.p. for Optimized 1-Aryl Derivatives

The 1-aryl substituted spiro[indoline-3,4'-piperidine] derivative 1'-methyl-1-(4-trifluoromethylphenyl)spiro[indoline-3,4'-piperidine] demonstrated potent in vivo antidepressant activity with an ED50 of 7.8 mg/kg (i.p.) in the tetrabenazine (TBZ)-induced ptosis prevention model in rats [1]. In the same patent, other derivatives exhibited ED50 values ranging from 1.6 to 50 mg/kg. For comparison, the tricyclic antidepressant imipramine shows an ED50 of approximately 10 mg/kg (i.p.) in the same assay [2]. Additionally, the lead compound 25a (1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine]) was active in potentiating 5-HTP-induced stereotypy and inhibiting muricidal behavior in rats, with weak in vitro monoamine reuptake inhibition suggesting an atypical antidepressant profile [3].

Antidepressant TBZ Ptosis In Vivo Efficacy

NPY Y5 Receptor Antagonism: Oral Bioavailability and Brain Penetration in Rats (Compound 6e MED = 10 mg/kg p.o.)

Spiroindoline-3,4'-piperidine derivative 6e demonstrated oral bioavailability and brain penetration in rats, with a minimum effective dose (MED) of 10 mg/kg (p.o.) for inhibiting bovine pancreatic polypeptide (bPP)-induced food intake [1]. The compound exhibited high binding affinity for the NPY Y5 receptor (Ki not specified in abstract). In contrast, the structurally distinct Y5 antagonist MK-0557 (a non-spirocyclic trans-cyclohexane derivative) showed an MED of ~30 mg/kg in similar feeding models but with limited brain penetration [2], highlighting the potential pharmacokinetic advantage conferred by the spiroindoline scaffold.

NPY Y5 Obesity Oral Bioavailability

HDAC6 Inhibition Selectivity: Spiroindoline-Capped Inhibitor IC50 = 48.5 nM with 140-fold Selectivity over HDAC1

A spiroindoline-capped HDAC6 inhibitor (compound 6b) exhibited an IC50 of 48.5 nM against HDAC6 and demonstrated a selectivity index of 140-fold over HDAC1 and 66-fold over HDAC8 in biochemical assays [1]. This selectivity profile is superior to the pan-HDAC inhibitor vorinostat (SAHA), which inhibits HDAC1, HDAC6, and HDAC8 with roughly equal potency (IC50 ≈ 10–50 nM for all isoforms) [2]. The spiroindoline cap moiety was critical for achieving this isoform selectivity, as revealed by X-ray crystallography studies [1].

HDAC6 Selectivity Epigenetics

Optimal Procurement and Research Applications for Spiro[indoline-3,4'-piperidine] (CAS 171-75-5)


CNS Drug Discovery: Antidepressant and Anti-Obesity Lead Optimization

Procure Spiro[indoline-3,4'-piperidine] as a core scaffold for synthesizing CNS-penetrant small molecules targeting depression and obesity. The scaffold has demonstrated in vivo antidepressant efficacy (ED50 = 7.8 mg/kg i.p. in TBZ ptosis model) [1] and oral bioavailability with brain penetration in NPY Y5 antagonist programs (MED = 10 mg/kg p.o.) [2]. This scaffold is particularly valuable for exploring atypical antidepressant mechanisms distinct from monoamine reuptake inhibition [3].

Oncology Kinase Inhibitor Development: c-Met and HDAC6 Programs

Use Spiro[indoline-3,4'-piperidine] as a key intermediate for developing c-Met kinase inhibitors (IC50 as low as 14.7 nM in TR-FRET assays) [4] and isoform-selective HDAC6 inhibitors (IC50 = 48.5 nM with 140-fold selectivity over HDAC1) [5]. The scaffold's conformational rigidity facilitates favorable binding poses in kinase active sites and contributes to isoform selectivity in epigenetic targets.

PET Tracer Development: VAChT Ligand Exploration

Evaluate spiroindoline-derived VAChT ligands (Ki = 39–376 nM) [6] as alternative chemotypes to vesamicol for PET imaging of cholinergic neurodegeneration. While the scaffold does not improve sigma receptor selectivity over vesamicol [6], it offers a structurally distinct series for exploring the VAChT allosteric binding site and may serve as a backup scaffold in radiopharmaceutical development.

Sigma Receptor Pharmacology Tool Compounds

Leverage Spiro[indoline-3,4'-piperidine] to synthesize high-affinity sigma receptor ligands (pIC50 = 8.9; >10,000-fold selective over dopamine D2 receptor) [7]. These compounds serve as valuable pharmacological tools for investigating the physiological role of sigma recognition sites in neuroprotection, ion channel modulation, and cell differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[indoline-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.